1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone
Overview
Description
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone: is a naturally occurring compound that belongs to the xanthone family. It is primarily isolated from plants of the genus Garcinia . This compound is known for its antimicrobial properties, particularly against Staphylococcus aureus and Bacillus cereus .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone can be synthesized through various chemical reactions involving the appropriate precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Garcinia plants. The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroxy derivatives .
Scientific Research Applications
1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other xanthone derivatives.
Biology: Studied for its antimicrobial properties and potential use in combating bacterial infections.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of antimicrobial agents and other pharmaceutical products.
Mechanism of Action
The mechanism of action of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone involves its interaction with bacterial cell membranes, leading to disruption and inhibition of bacterial growth. The compound targets specific enzymes and pathways essential for bacterial survival, thereby exerting its antimicrobial effects .
Comparison with Similar Compounds
- 1,3,5-Trihydroxy-6-methoxy-7-prenylxanthone
- 1,4,6-Trihydroxy-5-methoxy-8-prenylxanthone
- 1,4,6-Trihydroxy-5-methoxy-7-geranyl-xanthone
Comparison: 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone is unique due to its specific substitution pattern, which contributes to its distinct antimicrobial properties. Compared to similar compounds, it exhibits higher potency against certain bacterial strains, making it a valuable compound for further research and development .
Properties
IUPAC Name |
1,4,6-trihydroxy-5-methoxy-7-(3-methylbut-2-enyl)xanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-9(2)4-5-10-8-11-16(23)14-12(20)6-7-13(21)18(14)25-17(11)19(24-3)15(10)22/h4,6-8,20-22H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFZQNNUVXEIJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=CC2=C(C(=C1O)OC)OC3=C(C=CC(=C3C2=O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157401 | |
Record name | 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160623-47-2 | |
Record name | 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=160623-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4,6-Trihydroxy-5-methoxy-7-(3-methyl-2-buten-1-yl)-9H-xanthen-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301157401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031289 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: Is there any further research available on the specific biological activity of 1,4,6-Trihydroxy-5-methoxy-7-prenylxanthone?
A2: The provided research article focuses on the isolation and structural elucidation of this compound from Garcinia xanthochymus. [] It does not delve into the specific biological activities or pharmacological properties of this particular compound. Further research is needed to explore its potential therapeutic applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.